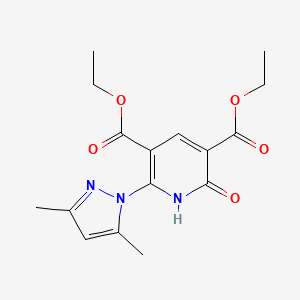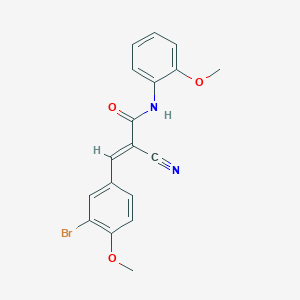![molecular formula C15H14FN5 B2763542 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380176-79-2](/img/structure/B2763542.png)
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a benzimidazole core with an azetidine ring and a fluoropyrimidine moiety. Its distinct chemical properties make it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Fluoropyrimidine Moiety: This step involves the incorporation of the fluoropyrimidine group through nucleophilic substitution reactions.
Coupling with Benzimidazole: The final step involves coupling the azetidine-fluoropyrimidine intermediate with a benzimidazole derivative under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: This compound shares the azetidine and fluoropyrimidine moieties but differs in the presence of a carboxylic acid group.
JNJ-42226314: A compound with a similar azetidine structure but different substituents, used as a selective monoacylglycerol lipase inhibitor.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-19-13-4-2-3-5-14(13)21(10)11-7-20(8-11)15-12(16)6-17-9-18-15/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFXLBXELGBENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)
![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2763465.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2763466.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)
![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)
![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)

![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)

